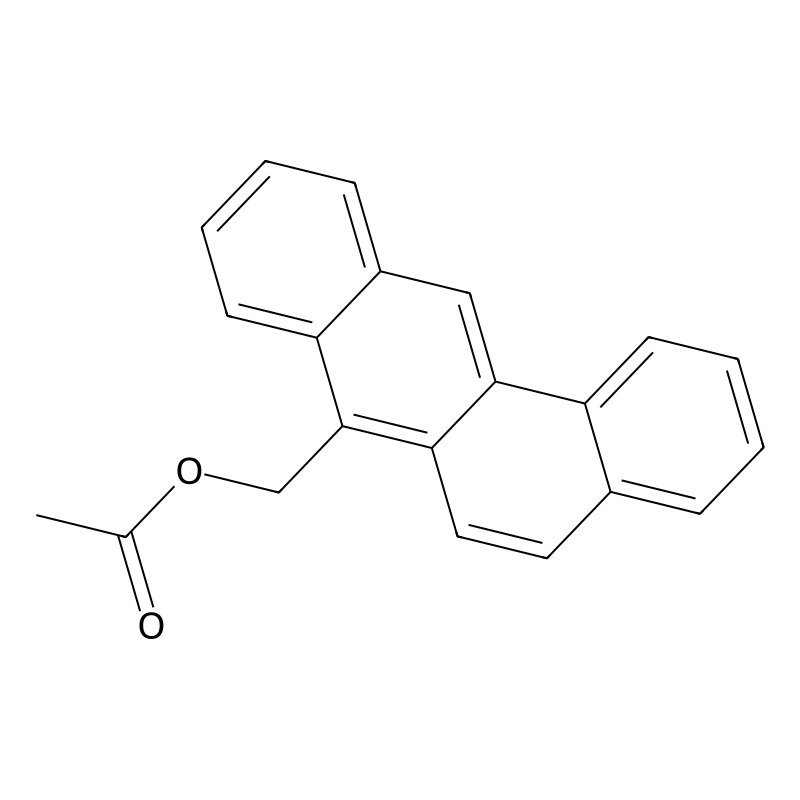

Benz(a)anthracene-7-methanol, acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biodegradation of Benzo[a]anthracene

Scientific Field: Environmental Science and Microbiology

Methods of Application or Experimental Procedures: B. amyloliquefaciens was exposed to different doses of γ radiation (0.5, 1.0, 1.5, and 2.0 kGy). The colonies for the wild strain and its variants obtained after radiation were counted . For the animal bioassay, male mice were divided into seven groups; control group received vehicle only, groups II and III were injected with 5 and 10 mg/kg b.wt (BAA) respectively, and groups IV, V, VI, and VII were injected with the residues of BAA after biodegradation with wild type, V3, V4, and V5 of B. amyloliquefaciens respectively .

Results or Outcomes: The results of the micronucleus test and the DNA fragmentation as end point of genotoxicity of (BAA) indicated that B. amyloliquefaciens have the efficiency in biodegradation of (BAA) to nongenotoxic metabolites where (V3) and (V4) are more efficient than the wild type and (V5) . This suggests that B. amyloliquefaciens could potentially be used to address soil and water contamination by oil spill or industrial petroleum waste in an eco-friendly manner .

Synthesis of Anthracene Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Methods of Application or Experimental Procedures: The synthesis of anthracene derivatives encompasses direct and indirect methods to construct anthracene and anthraquinone frameworks . Some important preparative methods have been reported, especially in the last decade .

Results or Outcomes: The synthesis of anthracene derivatives has led to the development of various organic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), polymeric materials, and other kinds of materials .

Photodynamic Therapeutic Reagent

Scientific Field: Biomedical Science

Summary of the Application: Anthracene carboxyimide (ACI) based donor–acceptor dyads have been prepared by substituting bulky aryl moieties with various electron-donating ability to study the triplet-excited state properties . The intersystem crossing (ISC) mechanism and triplet yield of the dyads were successfully tuned via structural manipulation .

Methods of Application or Experimental Procedures: The ISC mechanism was studied using femtosecond transient absorption . Efficient ISC and long-lived triplet state was observed for the orthogonal anthracene-labeled ACI derivative compared to the Ph-ACI and NP-ACI dyads .

Results or Outcomes: The SOCT-ISC-based AN-ACI dyad was confirmed to be a potent photodynamic therapeutic reagent; an ultra-low IC 50 value (0.27 nM) that was nearly 214 times lower than that of the commercial Rose Bengal photosensitizer (57.8 nM) was observed .

Benz(a)anthracene-7-methanol, acetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon known for its complex structure and potential biological activities. This compound features a methanol group and an acetate moiety at the 7-position of the benz(a)anthracene framework. Benz(a)anthracene itself is recognized for its carcinogenic properties, and modifications like the addition of methanol and acetate may influence its reactivity and biological interactions. The compound typically appears as colorless leaflets or plates, exhibiting specific fluorescence characteristics under ultraviolet light .

There is no scientific literature available on the mechanism of action of BAM-acetate. It's possible it might retain some of the carcinogenic properties of BAM, but this remains uninvestigated.

The chemical behavior of Benz(a)anthracene-7-methanol, acetate involves various reactions typical of polycyclic aromatic hydrocarbons. Key reactions include:

- Ozonolysis: This reaction can cleave double bonds in the aromatic system, leading to the formation of carbonyl compounds .

- Hydrolysis: The acetate group can undergo hydrolysis in aqueous environments, converting it into its corresponding alcohol.

- Electrophilic Substitution: The aromatic rings are susceptible to electrophilic attack, allowing for further functionalization.

These reactions may vary based on environmental conditions such as temperature and pH.

The synthesis of Benz(a)anthracene-7-methanol, acetate typically involves several steps:

- Starting Material Preparation: Benz(a)anthracene is synthesized from simpler aromatic compounds through cyclization reactions.

- Methanol Addition: The introduction of a methanol group can be achieved via nucleophilic substitution or reduction reactions.

- Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to form the acetate derivative.

These methods require careful control of reaction conditions to ensure high yields and purity.

Benz(a)anthracene-7-methanol, acetate has potential applications in various fields:

- Research: It serves as a model compound for studying the reactivity and toxicity of polycyclic aromatic hydrocarbons.

- Pharmaceuticals: Its derivatives may be explored for therapeutic properties against certain diseases due to their biological activity.

- Environmental Monitoring: It can be used as a marker for pollution studies involving polycyclic aromatic hydrocarbons.

Studies focusing on the interactions of Benz(a)anthracene-7-methanol, acetate with biological systems are crucial for understanding its effects. Key areas include:

- Binding Affinity: Investigating how this compound interacts with DNA or proteins can provide insights into its potential mutagenic effects.

- Metabolic Pathways: Understanding how it is metabolized in biological systems can reveal its toxicological profile and possible detoxification mechanisms.

Benz(a)anthracene-7-methanol, acetate shares structural similarities with several other compounds within the polycyclic aromatic hydrocarbon family. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benz[a]anthracene | Core structure of four fused benzene rings | Known carcinogen with significant environmental persistence |

| Benzo[a]pyrene | Five fused ring structure | Highly studied for its potent carcinogenicity |

| Phenanthrene | Three fused rings | Less toxic than benz[a]anthracene but still hazardous |

| Pyrene | Four fused rings | Commonly found in coal tar; lower toxicity |

Benz(a)anthracene-7-methanol, acetate stands out due to its specific functional groups that may alter its reactivity and biological interactions compared to these similar compounds.